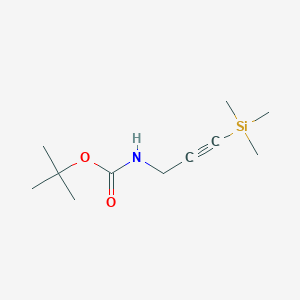
油酰丝氨醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
油酰丝氨醇因其在各个科学领域的应用而被广泛研究:
化学: 用作研究脂类行为和相互作用的模型化合物。
生物学: 油酰丝氨醇用于细胞膜研究,并作为细胞膜成像工具.
工业: 油酰丝氨醇用于生物功能材料的开发,以及作为化妆品配方中的成分。
作用机制
油酰丝氨醇通过模拟天然神经酰胺的结构和功能发挥其作用。它与细胞膜中的特定受体和蛋白质相互作用,导致各种细胞反应。 例如,它激活非典型蛋白激酶 C (aPKC),并诱导与极性蛋白形成复合物,这些蛋白参与细胞分化和凋亡 .
生化分析
Biochemical Properties
n-Oleoyl serinol interacts with various enzymes, proteins, and other biomolecules. It has been shown to induce apoptosis in rapidly dividing neuroblastoma cells . It also activates atypical protein kinase C (aPKC) and induces the formation of aPKC associated complexes with polarity proteins in stem cell experiments .
Cellular Effects
n-Oleoyl serinol influences cell function by regulating physiological functions including apoptosis, cell growth, differentiation, migration, and adhesion . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, n-Oleoyl serinol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is capable of click reactions for cell membrane imaging in Jurkat and human brain microvascular endothelial cells .
Metabolic Pathways
n-Oleoyl serinol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
The information provided here is based on the available literature and may be subject to change as new research findings emerge .
准备方法
合成路线和反应条件
油酰丝氨醇可以通过多步合成方法制备,涉及丝氨醇与油酸的反应。一般方法包括以下步骤:
油酸活化: 使用二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS) 活化油酸,形成活性酯。
偶联反应: 然后在二异丙基乙胺 (DIPEA) 等碱的存在下,在二甲基甲酰胺 (DMF) 中将活化的油酸与丝氨醇反应,形成油酰丝氨醇.
工业生产方法
油酰丝氨醇的工业生产采用类似的合成路线,但规模更大。该过程针对更高的产量和纯度进行了优化,通常涉及自动系统以精确控制反应条件。
化学反应分析
反应类型
油酰丝氨醇会发生各种化学反应,包括:
氧化: 油酰丝氨醇可以氧化生成相应的氧化物。
还原: 可以还原生成饱和衍生物。
取代: 油酰丝氨醇中的羟基可以发生取代反应生成各种衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物 (LiAlH4) 等还原剂。
取代: 酰氯和卤代烃等试剂用于取代反应。
主要产物
这些反应生成的主要产物包括油酰丝氨醇的各种氧化、还原和取代衍生物,这些衍生物可能具有不同的生物学和化学性质。
相似化合物的比较
类似化合物
N-酰基乙醇胺: 结构相似,但缺少油酰丝氨醇中存在的羟甲基。
N-酰基三羟基: 与油酰丝氨醇相比,它含有一个额外的羟甲基.
独特性
油酰丝氨醇因其独特的结构而独一无二,这使它能够有效地模拟神经酰胺。 它能够选择性地诱导快速分裂的细胞而非分化细胞的凋亡,这使其成为癌症研究中的一种有价值的化合物 .
结论
油酰丝氨醇是一种用途广泛的化合物,在各个科学领域具有巨大的潜力。其独特的结构和特性使其成为研究和工业应用中的宝贵工具。
属性
CAS 编号 |
72809-08-6 |
|---|---|
分子式 |
C21H41NO3 |
分子量 |
355.6 g/mol |
IUPAC 名称 |
N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25) |
InChI 键 |
LGDVTFHRZXBSJM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(CO)CO |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |
同义词 |
N-oleoyl serinol N-oleoylserinol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-oleoyl serinol mimics the function of natural ceramides, specifically in their role in inducing apoptosis. [, ] This effect is particularly pronounced in pluripotent cells like embryonic stem cells (ES cells) and embryoid body-derived cells (EBCs). [] Mechanistically, S18 appears to exert its pro-apoptotic effect through the upregulation of prostate apoptosis response-4 (PAR-4) in these cells. [, ] Additionally, S18 has been shown to influence the migration and polarity of neural progenitor cells (NPCs) in vitro and in vivo. [] This effect is likely mediated by S18's interaction with atypical protein kinase ζ/λ (aPKC) and Cdc42, proteins involved in cell polarity and motility. []
A: A major concern in stem cell therapy is the risk of teratoma formation - tumors arising from undifferentiated stem cells. N-oleoyl serinol has been shown to selectively eliminate pluripotent mouse and human stem cells, effectively preventing teratoma formation in transplantation models. [] This selective apoptosis induced by S18 enriches for neural precursors in ES cell-derived neural transplants, improving the safety profile of these cells for therapeutic applications. []
A: Research suggests that N-oleoyl serinol plays a crucial role in regulating neural progenitor cell (NPC) motility, a process critical for proper brain development. [] Depleting natural sphingolipids, the class of molecules to which ceramides belong, disrupts NPC migration. [] This disruption can be rescued by introducing S18, highlighting its importance in guiding NPC movement and ultimately influencing brain organization during development. []
A: Yes, N-oleoyl serinol has been used as a tool to investigate the roles of ceramides in various cellular processes. For instance, by utilizing S18, researchers demonstrated that complex gangliosides, a class of glycosphingolipids, might protect developing neurons against ceramide-induced apoptosis. [] This protective effect appears to be mediated by the upregulation of MAPK signaling and downregulation of PAR-4 expression. [] Furthermore, S18 has been instrumental in elucidating the role of ceramide-activated aPKC in the formation of primary cilia, sensory organelles important for various cellular functions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-Hydroxybenzo[1,3]dioxol-5-YL)acetamide](/img/structure/B1660102.png)




![Methyl 3-chloro-6-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]benzothiophene-2-carboxylate](/img/structure/B1660109.png)


![2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1660112.png)





